4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine
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Overview
Description
4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a methyl group, an oxo group, and a methanesulfonyl group attached to a trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in various derivatives with different functional groups.
Scientific Research Applications
4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine
- 2-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine
- 3-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of the methanesulfonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81167-88-6 |
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Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methyl-1-oxido-2-[(2,4,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-6-17(18)16(9-11)21(19,20)10-15-13(3)7-12(2)8-14(15)4/h5-9H,10H2,1-4H3 |
InChI Key |
RGJVRIJPRARKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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